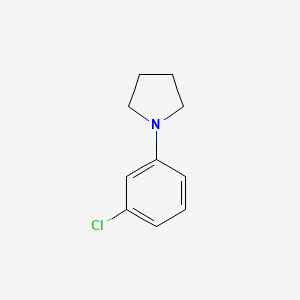

1-(3-Chlorophenyl)pyrrolidine

Descripción general

Descripción

1-(3-Chlorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Métodos De Preparación

Análisis De Reacciones Químicas

1-(3-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

1-(3-Chlorophenyl)pyrrolidine serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates. Research indicates that derivatives of this compound exhibit promising anticonvulsant and analgesic properties, making them suitable for treating conditions like epilepsy and chronic pain .

Neuroscience Research

This compound is utilized in studies examining neurotransmitter systems, aiding researchers in understanding the mechanisms underlying various mental health conditions. For instance, pyrrolidine derivatives have been linked to modulating receptor activities relevant to anxiety and depression treatments .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound acts as a versatile building block. Its ability to undergo various chemical reactions facilitates the synthesis of more complex organic molecules. This property is particularly valuable in developing new compounds with desired biological activities .

Analytical Chemistry

Development of Analytical Methods

The compound is employed in creating analytical methods for detecting and quantifying similar chemical entities in biological samples. This application enhances the accuracy of research findings and supports the development of new therapeutic agents by allowing precise measurements of compound concentrations in biological matrices .

Material Science

Novel Material Creation

this compound finds applications in material science, where it contributes to developing new materials with specific properties. Its unique structure can be manipulated to produce materials suitable for electronics and nanotechnology applications, potentially leading to advancements in these fields .

Case Study 1: Anticonvulsant Activity

A study investigated a series of pyrrolidine derivatives, including those related to this compound, for their anticonvulsant properties. The most active compounds were tested against established drugs like valproic acid, demonstrating superior efficacy in certain models of epilepsy .

Case Study 2: Cholinesterase Inhibition

Research on cholinesterase inhibitors highlighted the potential of pyrrolidine derivatives to selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest that compounds based on this compound could be developed as therapeutic agents for Alzheimer's disease by improving cholinergic transmission .

Comparative Analysis of Related Compounds

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Anticonvulsant, analgesic | Neurological disorders |

| 2-(3-Chlorophenyl)pyrrolidine | Antimicrobial | Pharmaceutical development |

| Pyrrolidine derivatives | Cholinesterase inhibition | Alzheimer's treatment |

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the presence of the 3-chlorophenyl group contribute to its binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

Pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.

Pyrrolizines: These compounds exhibit diverse biological activities, including anti-inflammatory and anticancer properties.

Prolinol: Used in the synthesis of chiral ligands and catalysts.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .

Actividad Biológica

Overview

1-(3-Chlorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-chlorophenyl group. This structure positions it as a significant candidate in medicinal chemistry, particularly due to its diverse biological activities and potential applications in drug discovery. The compound's interactions with various biological targets contribute to its pharmacological profiles, making it an interesting subject for further research.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : This compound has been identified as an inhibitor of human carbonic anhydrase isoenzymes hCA I and hCA II, which play critical roles in physiological processes such as acid-base balance and respiration.

- Cellular Interactions : It influences cell signaling pathways and gene expression, thereby affecting cellular metabolism. The binding of this compound to specific biomolecules leads to modulation of enzymatic activities.

- Pharmacokinetics : The presence of the heteroatom in the pyrrolidine ring enhances the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profiles.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Studies have indicated that derivatives of pyrrolidine compounds can exhibit antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against pathogens such as E. coli and Candida albicans .

- Neurological Effects : Research indicates that this compound may have GABAergic properties, influencing neurotransmitter systems and potentially providing therapeutic effects in neurological disorders .

- Toxicological Effects : The compound's effects vary significantly with dosage. While low doses may exhibit beneficial effects on enzyme modulation, higher doses can lead to cytotoxicity and disruption of normal physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibits carbonic anhydrase enzymes, which are crucial for various metabolic processes. The inhibition mechanism involves binding to the active site of the enzyme, resulting in decreased catalytic activity .

- Metabolic Pathways : Research utilizing rat liver homogenates revealed that the compound undergoes metabolic transformations leading to various amino acid and lactam metabolites. These metabolites have implications for understanding the pharmacodynamics of the compound in vivo .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other pyrrolidine derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Pyrrolidine-2,5-dione | Anticonvulsant, antinociceptive | Exhibits distinct pharmacological profiles |

| Pyrrolizines | Anti-inflammatory, anticancer | Diverse biological activities due to structural variations |

| Prolinol | Chiral ligands and catalysts | Used extensively in asymmetric synthesis |

Propiedades

IUPAC Name |

1-(3-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYZESGQAICJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561111 | |

| Record name | 1-(3-Chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88154-24-9 | |

| Record name | 1-(3-Chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research presented in the paper?

A: The research focuses on synthesizing and characterizing new bis-heterocyclic derivatives of 1-(3-chlorophenyl)pyrrolidine-2,5-dione. The researchers aimed to create novel compounds by modifying the core structure of this compound-2,5-dione through various chemical reactions. []

Q2: What specific modifications were made to the this compound-2,5-dione structure, and what new compounds were synthesized?

A: The researchers employed a multi-step synthesis. Initially, they condensed this compound-2,5-dione with p-hydroxy benzaldehyde, resulting in the formation of 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)pyrrolidine-2,5-dione. [] This intermediate then underwent further reactions with various reagents like hydrazine hydrate, hydroxylamine hydrochloride, and semicarbazide. These reactions led to the formation of pyrazole, isoxazole, pyrazole acetamide, and benzodiazodizepine derivatives. [] Additionally, reactions with substituted aromatic aldehydes and malononitrile yielded azo-fluorene derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.